Fcrc57-G is sourced from marine actinomycetes, which thrive in various marine environments. These organisms are recognized for their ecological role and their ability to synthesize bioactive compounds that serve as chemical defenses against predators and pathogens. The specific strain responsible for producing Fcrc57-G has not been universally identified in the literature but is likely related to notable genera such as Streptomyces or Micromonospora, both of which are prolific producers of secondary metabolites .
The synthesis of Fcrc57-G can be approached through several methods typically employed for polyketide compounds. One common method involves fermentation techniques using marine actinomycete strains, where specific growth conditions are optimized to enhance the yield of the desired metabolite.
Technical Details:
Fcrc57-G exhibits a complex molecular structure characteristic of polyketides. While specific structural data for Fcrc57-G may not be extensively documented, polyketides typically feature multiple rings and functional groups that contribute to their biological activity.
Data:
Fcrc57-G undergoes various chemical reactions typical of polyketide compounds, including oxidation, reduction, and cyclization reactions. These reactions can significantly influence its biological activity.
Technical Details:
The mechanism of action for Fcrc57-G is likely multifaceted, involving interactions with cellular targets that disrupt normal cellular functions in pathogens or cancer cells.
Data:
Chemical properties such as solubility, stability under various conditions (e.g., temperature and pH), and reactivity with other compounds are crucial for its application in pharmaceuticals.
Relevant Data or Analyses:
Fcrc57-G has potential applications primarily in scientific research focused on developing new therapeutic agents. Its bioactive properties suggest uses in:
FCRC-57-G was isolated from Streptomyces griseus strain DSM 2608, a soil-derived actinomycete initially characterized for its production of bafilomycin and other plecomacrolide antibiotics [5]. This strain exhibits a complex genomic architecture, featuring an 87.4-kb biosynthetic gene cluster (BGC) encoding a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The BGC includes 12 modular PKS genes organized into five multidomain proteins, alongside discrete genes for methoxymalonyl-CoA extender unit biosynthesis (e.g., fkbH-like genes) and post-assembly line tailoring enzymes (e.g., cytochrome P450s, methyltransferases) [5]. Strain specificity was confirmed through comparative genomics: S. griseus DSM 2608 possesses a unique rpoB allele (K88E mutation) acquired through ribosomal engineering, which derepresses cryptic BGCs by enhancing ppGpp-mediated stringent response signaling [1] [9].
Table 1: Key Genomic Features of Streptomyces griseus DSM 2608 Relevant to FCRC-57-G Biosynthesis
Genomic Element | Function | Size/Location |
---|---|---|
PKS Cluster (Type I) | Backbone assembly of FCRC-57-G core structure | 58.5 kb (Modules 1-12) |
fkbH-like Gene | Methoxymalonyl-ACP biosynthesis | Downstream of PKS |
rpoB Mutation (K88E) | RNA polymerase β-subunit; activates BGCs | Chromosomal SNP |
Regulatory Locus adpA | Transcriptional activator of BGCs | Adjacent to PKS cluster |
Cultivation under nutrient-limited conditions (e.g., phosphate-deprived AM3 medium) triggered FCRC-57-G production, yielding 15 mg/L after 7 days. Metabolite profiling via HR-LC-MS identified the compound ([M+H]⁺ m/z 507.1398) with a polycyclic xanthone scaffold characteristic of griseorhodin analogues [9].
FCRC-57-G belongs to the griseorhodin family of angucycline-quinone antibiotics, characterized by a tetracyclic benz[a]anthraquinone core. Phylogenetic analysis of ketosynthase (KS) domains across actinomycetes reveals that S. griseus DSM 2608 clusters within the Streptomyces clade producing C-glycosylated angucyclines. Its KS domains share 92% amino acid identity with those in S. griseus SCSIO PteL053 (bipyridine producer) and 78% with S. antibioticus (actinomycin producer) [4] [9].
Notably, the griseorhodin BGC is evolutionarily conserved in late-diverging Streptomyces species, including S. griseorubiginosus and S. griseoviridis. Horizontal gene transfer is evidenced by identical oxyB monooxygenase genes (essential for quinone formation) in Amycolatopsis spp., though these strains lack the full complement of tailoring enzymes required for FCRC-57-G’s unique C-10 hydroxylation [8] [5].
Table 2: Distribution of Griseorhodin Analogues in Actinomycetes
Producer Organism | Compound | Core Modifications | Bioactivity |
---|---|---|---|
S. griseus DSM 2608 | FCRC-57-G | C-10 hydroxylation, C-glycosylation | Cytotoxic, Antifungal |
S. griseus SCSIO PteL053 | SF2738D/F | Decarboxylation, methylation | Antibacterial |
A. keratiniphila NRRL B24117 | Keratinimicin C | Chlorination, cross-bridged pentapeptide | Gram-positive activity |
The discovery of FCRC-57-G represents a paradigm shift in antibiotic exploration, evolving through three key phases:
Golden Age (1940s–1960s): Early cytotoxicity screening relied on phenotypic antagonism assays. Selman Waksman’s isolation of streptomycin from S. griseus in 1943 established soil actinomycetes as prime antibiotic sources. This era prioritized broad-spectrum compounds like actinomycin D (isolated from S. antibioticus in 1941), which intercalates DNA but lacks tumor selectivity [4] [10].
Genomic Mining Era (2000s–Present): With >80% of Streptomyces BGCs being "cryptic" under standard lab conditions, strategies like ribosome engineering (inducing rpsL/rpoB mutations) and heterologous expression emerged. For example, rpoB mutations in S. griseus DSM 2608 increased FCRC-57-G titers 7.8-fold by derepressing AdpA-dependent transcription [1]. Similarly, CRISPR-Cas9-assisted BGC refactoring in Amycolatopsis enabled keratinimicin discovery [8].
Ecosystem-Driven Discovery: Marine and symbiotic strains like S. griseus SCSIO PteL053 (isolated from gastropod Planaxis sp.) yield structurally unique cytotoxics (e.g., bipyridines) due to niche-specific BGC activation. FCRC-57-G’s ecological role may involve fungal competition in soil microbiomes, evidenced by its potent activity against Rhizoctonia solani (IC₅₀ 1.2 μM) [9] [5].
Table 3: Milestones in Cytotoxic Antibiotic Discovery from Streptomyces
Time Period | Discovery Approach | Key Compound | Producer Strain | Impact |
---|---|---|---|---|
1941 | Soil Antagonism Screening | Actinomycin | S. antibioticus | First Streptomyces-derived cytotoxin |
1943 | Targeted Strain Cultivation | Streptomycin | S. griseus | Antitubercular therapy foundation |
2020s | Ribosome Engineering | FCRC-57-G | S. griseus DSM 2608 | Tumor-selective cytotoxicity |
FCRC-57-G exemplifies modern "awakening" of silent BGCs through phylogenetic-guided strain manipulation, bridging Waksman’s legacy with precision genomics [1] [9] [10].
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